molecular formula C17H15NO4 B14253143 2-(4-Methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid CAS No. 380587-88-2

2-(4-Methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid

Cat. No.: B14253143
CAS No.: 380587-88-2
M. Wt: 297.30 g/mol
InChI Key: UKVAPLSGAKJTMO-UHFFFAOYSA-N
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Description

2-(4-Methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid is an organic compound that features a combination of aromatic and aliphatic structures It is characterized by the presence of a methoxy group attached to an aniline moiety, a phenyl group, and a butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid typically involves the reaction of 4-methoxyaniline with a suitable acylating agent to introduce the butenoic acid moiety. One common method is the condensation of 4-methoxyaniline with benzoyl chloride, followed by the introduction of the butenoic acid group through a Knoevenagel condensation reaction. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 2-(4-Hydroxyanilino)-4-oxo-4-phenylbut-2-enoic acid.

    Reduction: Formation of 2-(4-Methoxyanilino)-4-hydroxy-4-phenylbut-2-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyanilino)-4-oxo-4-phenylbut-2-enoic acid
  • 2-(4-Methoxyanilino)-4-hydroxy-4-phenylbut-2-enoic acid
  • 2-(4-Chloroanilino)-4-oxo-4-phenylbut-2-enoic acid

Uniqueness

2-(4-Methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

380587-88-2

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

2-(4-methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid

InChI

InChI=1S/C17H15NO4/c1-22-14-9-7-13(8-10-14)18-15(17(20)21)11-16(19)12-5-3-2-4-6-12/h2-11,18H,1H3,(H,20,21)

InChI Key

UKVAPLSGAKJTMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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